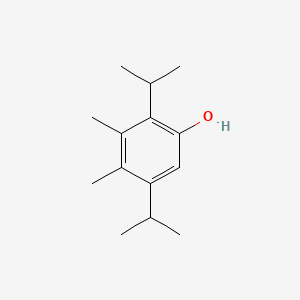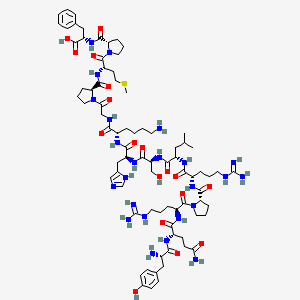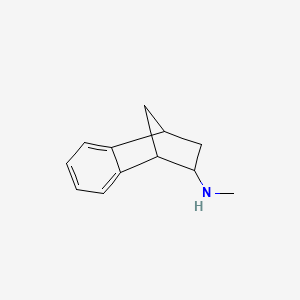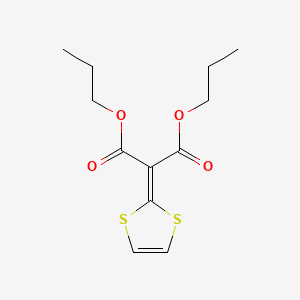
Triisooctadecyl benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisooctadecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C63H114O6 and a molecular weight of 967.57566 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisooctadecyl benzene-1,2,4-tricarboxylate is typically synthesized through esterification reactions. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isooctadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in high-temperature reactors with continuous stirring to maintain uniformity. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triisooctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from substitution reactions .
Applications De Recherche Scientifique
Triisooctadecyl benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of triisooctadecyl benzene-1,2,4-tricarboxylate involves its interaction with various molecular targets. The ester groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which are crucial in applications like drug delivery and membrane studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisodecyl benzene-1,2,4-tricarboxylate: Similar in structure but with shorter alkyl chains.
Triisohexadecyl benzene-1,2,4-tricarboxylate: Another similar compound with different alkyl chain lengths.
Uniqueness
Triisooctadecyl benzene-1,2,4-tricarboxylate is unique due to its long alkyl chains, which provide enhanced hydrophobic interactions and stability. This makes it particularly useful in applications requiring high thermal and chemical stability .
Propriétés
Numéro CAS |
93858-71-0 |
|---|---|
Formule moléculaire |
C63H114O6 |
Poids moléculaire |
967.6 g/mol |
Nom IUPAC |
tris(16-methylheptadecyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C63H114O6/c1-55(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-51-67-61(64)58-49-50-59(62(65)68-52-44-38-32-26-20-14-8-11-17-23-29-35-41-47-56(3)4)60(54-58)63(66)69-53-45-39-33-27-21-15-9-12-18-24-30-36-42-48-57(5)6/h49-50,54-57H,7-48,51-53H2,1-6H3 |
Clé InChI |
BFWODOXKUORNCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)







